Cas no 1246026-27-6 (2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate)

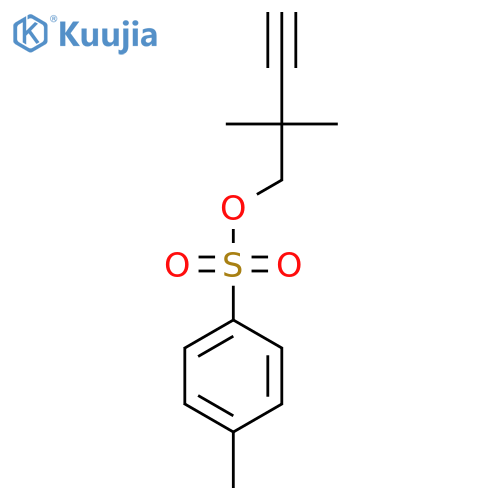

1246026-27-6 structure

商品名:2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate

CAS番号:1246026-27-6

MF:C13H16O3S

メガワット:252.329342842102

MDL:MFCD32827876

CID:5613758

PubChem ID:165753336

2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

-

- 1246026-27-6

- 2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate

- EN300-33253062

- 3-Butyn-1-ol, 2,2-dimethyl-, 1-(4-methylbenzenesulfonate)

- 2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate

-

- MDL: MFCD32827876

- インチ: 1S/C13H16O3S/c1-5-13(3,4)10-16-17(14,15)12-8-6-11(2)7-9-12/h1,6-9H,10H2,2-4H3

- InChIKey: XPVZTXJWJSGOKI-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OCC(C#C)(C)C

計算された属性

- せいみつぶんしりょう: 252.08201554g/mol

- どういたいしつりょう: 252.08201554g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 386

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 51.8Ų

じっけんとくせい

- 密度みつど: 1.145±0.06 g/cm3(Predicted)

- ゆうかいてん: 34-35 °C(Solv: hexane (110-54-3); ethyl acetate (141-78-6))

- ふってん: 366.0±25.0 °C(Predicted)

2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33253062-10.0g |

2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate |

1246026-27-6 | 95.0% | 10.0g |

$3315.0 | 2025-03-18 | |

| Enamine | EN300-33253062-1g |

2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate |

1246026-27-6 | 1g |

$770.0 | 2023-09-04 | ||

| Enamine | EN300-33253062-10g |

2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate |

1246026-27-6 | 10g |

$3315.0 | 2023-09-04 | ||

| Enamine | EN300-33253062-5g |

2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate |

1246026-27-6 | 5g |

$2235.0 | 2023-09-04 | ||

| Enamine | EN300-33253062-0.1g |

2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate |

1246026-27-6 | 95.0% | 0.1g |

$678.0 | 2025-03-18 | |

| Enamine | EN300-33253062-5.0g |

2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate |

1246026-27-6 | 95.0% | 5.0g |

$2235.0 | 2025-03-18 | |

| Enamine | EN300-33253062-0.5g |

2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate |

1246026-27-6 | 95.0% | 0.5g |

$739.0 | 2025-03-18 | |

| Enamine | EN300-33253062-2.5g |

2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate |

1246026-27-6 | 95.0% | 2.5g |

$1509.0 | 2025-03-18 | |

| Enamine | EN300-33253062-0.05g |

2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate |

1246026-27-6 | 95.0% | 0.05g |

$647.0 | 2025-03-18 | |

| Enamine | EN300-33253062-0.25g |

2,2-dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate |

1246026-27-6 | 95.0% | 0.25g |

$708.0 | 2025-03-18 |

2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1246026-27-6 (2,2-Dimethylbut-3-yn-1-yl 4-methylbenzene-1-sulfonate) 関連製品

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量